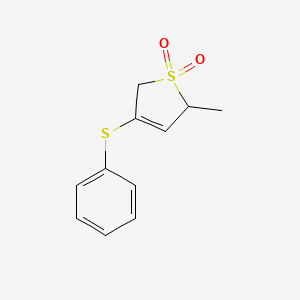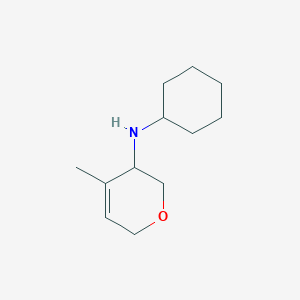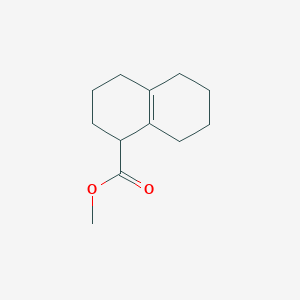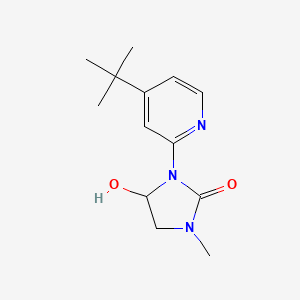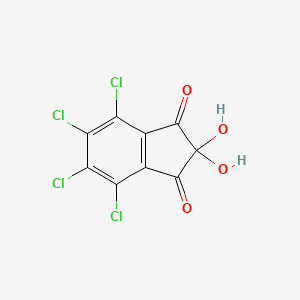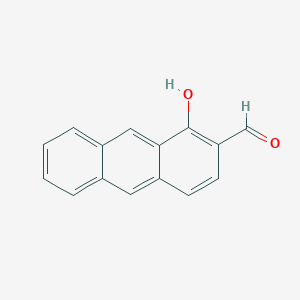
1-Hydroxyanthracene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyanthracene-2-carbaldehyde is an organic compound with the molecular formula C15H10O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both a hydroxyl group and an aldehyde group on its anthracene backbone
Preparation Methods
The synthesis of 1-hydroxyanthracene-2-carbaldehyde typically involves the functionalization of anthracene derivatives. One common method is the formylation of 1-hydroxyanthracene using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-Hydroxyanthracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 1-hydroxyanthracene-2-carboxylic acid, 1-hydroxyanthracene-2-methanol, and various substituted derivatives .
Scientific Research Applications
1-Hydroxyanthracene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 1-hydroxyanthracene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Hydroxyanthracene-2-carbaldehyde can be compared with other anthracene derivatives, such as:
1-Hydroxyanthracene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Anthracenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-anthraldehyde: Similar structure but may have different reactivity and applications due to positional isomerism.
Properties
CAS No. |
104662-24-0 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-hydroxyanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)15(13)17/h1-9,17H |
InChI Key |
FHOKZPOKSFRTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


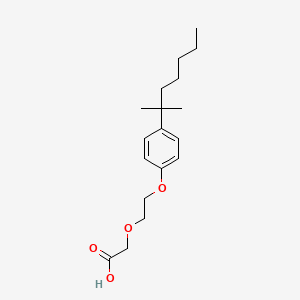
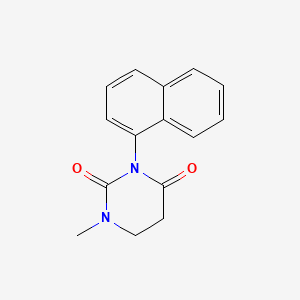
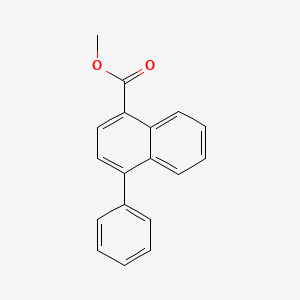
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
